![molecular formula C18H17N3OS B5555653 3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5555653.png)

3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This section covers a general introduction to pyrazolopyridine compounds, highlighting their significance in chemical synthesis and various applications. Although specific applications related to drug use and dosage are excluded as per your request, it's notable that compounds like 3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine are studied for their potential in diverse fields including materials science and organic chemistry due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives often involves multi-step chemical reactions, starting from basic pyrazole and pyridine scaffolds and introducing various substituents through reactions such as condensation, cyclization, and substitution. Techniques such as ultrasound-promoted synthesis have been utilized for efficient and regioselective formation of fused polycyclic pyrazolopyridines, demonstrating the advancement in synthetic methodologies for these compounds (Nikpassand et al., 2010).

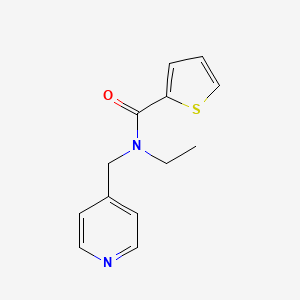

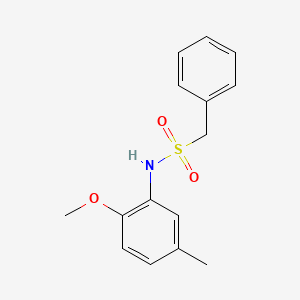

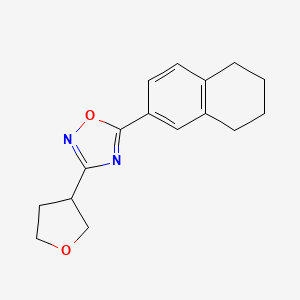

Molecular Structure Analysis

Molecular structure determination of pyrazolopyridine compounds is commonly achieved using X-ray crystallography, NMR, and mass spectrometry. These techniques have elucidated the planar structures of the pyrazole, pyridine, and pyran components, their coplanarity, and the types of molecular packing in the crystal lattice, which are crucial for understanding the compound's reactivity and physical properties (Ganapathy et al., 2015).

Applications De Recherche Scientifique

Heterocyclic Synthesis and Catalytic Applications

One area of research involves the synthesis of pyridine-pyrimidines and their derivatives, utilizing multicomponent reactions that demonstrate the versatility of pyrazole and pyridine-based compounds in constructing complex molecular architectures. For instance, Rahmani et al. (2018) demonstrated an efficient synthesis of pyridine-pyrimidines using a three-component reaction catalyzed by a triazine diphosphonium hydrogen sulfate ionic liquid, highlighting the compound's utility in facilitating the creation of novel heterocyclic structures with potential pharmaceutical applications (Rahmani et al., 2018).

Antimicrobial and Antioxidant Properties

Further research into pyrazole, pyridine, and pyrimidine derivatives has revealed their potential in biomedical applications, including antimicrobial and antioxidant properties. El‐Borai et al. (2013) investigated the chemical behavior of enaminones derived from pyrazolopyridines, discovering compounds with significant antioxidant activity and antimicrobial properties, which could lead to new therapeutic agents (El‐Borai et al., 2013).

Molecular Docking and Drug Design

The exploration of pyridine and fused pyridine derivatives in drug design has also been a focus, with studies performing molecular docking to assess the binding efficiencies of these compounds against target proteins. Flefel et al. (2018) synthesized novel pyridine–pyrazole hybrid derivatives and conducted in silico molecular docking screenings, revealing moderate to good binding energies, suggesting their potential as lead compounds in drug discovery (Flefel et al., 2018).

Supramolecular Chemistry and Materials Science

In materials science, the structural analysis of pyrazolopyridine derivatives has contributed to understanding their supramolecular aggregation behavior, which is essential for designing novel materials with specific properties. Low et al. (2007) investigated the supramolecular aggregation of pyrazolopyridine carbonitriles, revealing insights into hydrogen bonding and molecular packing, which could inform the design of materials with tailored properties (Low et al., 2007).

Propriétés

IUPAC Name |

[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-12-6-8-16(9-7-12)23-17-13(2)20-21(14(17)3)18(22)15-5-4-10-19-11-15/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXNZJVZDUYBLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)C3=CN=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(pyridin-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)

![5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555585.png)

![1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)

![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}piperidine](/img/structure/B5555655.png)

![3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5555668.png)